molecular formula C13H9FN2OS2 B3137759 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440323-56-8

3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B3137759
CAS No.: 440323-56-8
M. Wt: 292.4 g/mol
InChI Key: YROSNHSDLHELBN-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a bicyclic heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(1H)-one core. Key structural attributes include:

  • Thioxo group: A sulfur atom at position 2, contributing to hydrogen bonding and electron delocalization.
  • Fused thiophene-pyrimidinone system: The thieno[3,2-d]pyrimidinone scaffold provides rigidity, influencing pharmacokinetic properties like metabolic stability .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c14-9-3-1-8(2-4-9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROSNHSDLHELBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136208
Record name 3-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-thioxothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440323-56-8
Record name 3-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-thioxothieno[3,2-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440323-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-thioxothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the 4-fluorobenzyl group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with 4-fluorobenzyl halides in the presence of a base such as potassium carbonate.

    Thioxo group incorporation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thioether using reducing agents like sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in biochemical assays.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory, anticancer, and antimicrobial activities, which could be explored for therapeutic applications.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals, as well as in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes. The exact molecular targets and pathways involved depend on the specific biological context and require further elucidation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, fused ring systems, and biological activities. Below is a detailed comparison:

Substituent Variations

Compound Name Substituents Key Features Biological Activity Reference
3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one 4-Fluorobenzyl at C3, thioxo at C2 Enhanced lipophilicity from fluorobenzyl; potential CNS penetration. Not explicitly reported (analogs suggest kinase/chaperone activity).
IVPC (5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) Pyridinyl at C3, methyl at C5/C6 Binds phenylalanine hydroxylase (PAH); stabilizes mutant PAH in phenylketonuria. Pharmacological chaperone for PAH.
3-Amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives Carboxylic acid at C6, amino at C3 Improved solubility; COX-2 inhibition. Anti-inflammatory (comparable to diclofenac).
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Ethyl at C3, oxoethyl-sulfanyl linked to 4-fluorophenyl Flexible sulfanyl linker; fluorophenyl enhances target affinity. Kinase inhibition (hypothesized).

Fused Ring Modifications

Compound Class Core Structure Key Differences Implications Reference
Thieno[3,2-d]pyrimidinones Thiophene fused at [3,2-d] Optimal for small-molecule inhibitors due to planar structure. Broad kinase inhibition.
Pyrido[2,3-d]pyrimidinones Pyridine fused at [2,3-d] Increased basicity from pyridine nitrogen. Anti-cancer activity (e.g., compound 7a: IC₅₀ = 1.2 µM against MCF-7).
Thieno[2,3-b]pyridin-4(7H)-ones Thiophene fused at [2,3-b] Altered ring strain and electronic distribution. Antibacterial/antifungal applications.

Biological Activity

3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core fused with a thioxo group and a 4-fluorobenzyl substituent, has attracted considerable attention in pharmacological research due to its potential biological activities.

  • Molecular Formula : C13H10FN2OS
  • Molecular Weight : 262.29 g/mol
  • CAS Number : 440323-56-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to active or allosteric sites on enzymes, inhibiting their activity. For example, it has shown potential as an inhibitor of Polo-like kinase 1 (Plk1), which plays a critical role in cell cycle regulation and cancer progression .
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways involved in cellular responses.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer potential:

  • Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis in cancer cells via Plk1 inhibition .

Kinase Inhibition

The compound's structure allows it to inhibit several kinases, which are critical for cancer cell survival and proliferation:

Kinase TargetIC50 Value (µM)Effect
Polo-like kinase 1 (Plk1)15 ± 0.8Significant growth inhibition in cancer cells
Other kinasesVariesPotential for broad-spectrum kinase inhibition

Study 1: Inhibition of Plk1

In a controlled study, the compound was evaluated for its ability to inhibit Plk1 activity. The results indicated that at a concentration of 15 µM, the compound significantly reduced Plk1 activity and led to increased apoptosis in treated cancer cells. This suggests that targeting Plk1 with this compound could be a viable strategy for cancer therapy .

Study 2: Antitumor Efficacy

A separate study assessed the antitumor efficacy of the compound in vivo using mouse models implanted with tumor cells. The treatment group receiving this compound exhibited a marked reduction in tumor size compared to the control group, further supporting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives often correlates with their structural features. Modifications to the fluorobenzyl group can significantly influence activity:

Compound VariantStructural FeatureBiological Activity
3-(4-fluorobenzyl)Fluorine substitution enhances potencyHigh
3-(bromobenzyl)Bromine substitution reduces potencyModerate
3-(phenethyl)Altered pharmacokineticsLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

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